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Compound of Interest

Compound Name: Microcystin YR

CAS No.: 101064-48-6

Cat. No.: B028357

Get Quote

This guide provides a comprehensive technical overview of Microcystin-YR (MCYR), a potent

hepatotoxin belonging to the microcystin class of cyanotoxins. Designed for researchers,

scientists, and drug development professionals, this document delves into the core chemical

structure, physicochemical properties, mechanism of toxicity, and the analytical methodologies

essential for its reliable detection and quantification. The narrative emphasizes the causality

behind experimental choices and is grounded in authoritative scientific principles.

The Molecular Architecture of Microcystin-YR
Microcystins are a class of cyclic heptapeptides produced by various genera of cyanobacteria,

most notably Microcystis aeruginosa.[1] Their general structure is a seven-membered peptide

ring composed of five non-proteinogenic amino acids and two variable L-amino acids.[1] These

two variable positions are used to name the specific congener, following the single-letter amino

acid code.

For Microcystin-YR, the structure is defined as cyclo-(D-Ala¹-L-Tyr²-D-Masp³-L-Arg⁴-Adda⁵-D-

Glu⁶-Mdha⁷). The variable amino acid positions are occupied by Tyrosine (Y) at position 2 and

Arginine (R) at position 4.[2]
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The constituent amino acids are:

Position 1: D-Alanine (D-Ala)

Position 2: L-Tyrosine (L-Tyr)

Position 3: D-erythro-β-methyl-isoaspartic acid (D-Masp)[2]

Position 4: L-Arginine (L-Arg)

Position 5: (2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-

dienoic acid (Adda)[2]

Position 6: D-Glutamic acid (D-Glu)

Position 7: N-methyldehydroalanine (Mdha)[2]

A critical component of all microcystins is the unique C₂₀ β-amino acid, Adda.[2] The

conjugated diene within the Adda side-chain is responsible for a characteristic UV absorbance

maximum at approximately 238 nm, a property frequently exploited in analytical detection by

HPLC-UV.[1][3] More importantly, the Adda moiety is indispensable for the molecule's biological

toxicity, playing a crucial role in the covalent binding of the toxin to its cellular targets.[1]

Physicochemical Properties of Microcystin-YR
The cyclic nature of Microcystin-YR imparts significant stability. It is resistant to chemical

hydrolysis and oxidation under typical environmental conditions and can withstand boiling.[2][4]

The toxin exhibits slow degradation at extreme pH values (<1 or >9) only when combined with

elevated temperatures (e.g., 40°C).[4][5] This inherent stability poses a significant challenge for

water treatment and necessitates robust analytical methods for monitoring.
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Property Value Source

Molecular Formula C₅₂H₇₂N₁₀O₁₃ [4]

Molecular Weight 1045.2 g/mol Calculated

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,

22R)-15-[3-

(diaminomethylideneamino)pro

pyl]-8-[(4-

hydroxyphenyl)methyl]-18-

[(1E,3E,5S,6S)-6-methoxy-3,5-

dimethyl-7-phenylhepta-1,3-

dienyl]-1,5,12,19-tetramethyl-

2-methylidene-

3,6,9,13,16,20,25-heptaoxo-

1,4,7,10,14,17,21-

heptazacyclopentacosane-

11,22-dicarboxylic acid

[4]

Solubility
Highly soluble in water,

ethanol, and methanol.
[5]

Chemical Stability

Stable over a wide range of pH

and temperatures in typical

aqueous environments.

Resistant to common

proteases like pepsin and

trypsin.[4][5]

UV Absorbance Max (λmax)
~238 nm (due to the Adda

residue)
[1]

Mechanism of Hepatotoxicity: Protein Phosphatase
Inhibition
The primary molecular mechanism underlying the potent hepatotoxicity of Microcystin-YR is the

specific and potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and
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2A (PP2A).[5] These enzymes are fundamental regulators of numerous cellular processes, and

their inhibition has profound and catastrophic consequences for the cell.

Causality of Cellular Damage:

Inhibition: Microcystin-YR binds covalently to a cysteine residue within the catalytic subunit

of PP1 and PP2A, effectively and irreversibly inactivating the enzyme.

Hyperphosphorylation: With the phosphatases inhibited, the natural balance between protein

phosphorylation (by kinases) and dephosphorylation is lost. This leads to a state of massive

hyperphosphorylation of numerous cytosolic and cytoskeletal proteins.

Cytoskeletal Collapse: Key structural proteins, such as intermediate filaments (e.g.,

cytokeratins 8 and 18), become hyperphosphorylated. This disrupts their normal assembly

and leads to the collapse and aggregation of the cytoskeleton.

Loss of Cell Integrity: The disruption of the cellular scaffold results in a loss of normal cell

morphology. Hepatocytes lose their sinusoidal architecture, round up, and dissociate from

neighboring cells and the extracellular matrix.

Apoptosis and Necrosis: The profound cellular disruption triggers programmed cell death

(apoptosis) and, at higher concentrations, necrosis, leading to massive liver hemorrhage and

organ failure.[5]

Microcystin-YR Protein Phosphatases
(PP1 & PP2A)

 Covalent Inhibition Phosphatase Activity

Hyperphosphorylated
Cytoskeletal Proteins

Cytoskeletal Integrity

 Disruption

Apoptosis &
Hepatocyte Damage

 Loss of Integrity
Leads to...

Kinase Activity
(Constitutive)

 Phosphorylation

 Dephosphorylation
(Maintains Integrity)

Click to download full resolution via product page

Caption: Mechanism of Microcystin-YR hepatotoxicity via inhibition of protein phosphatases.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Microcystin-lr
https://pubchem.ncbi.nlm.nih.gov/compound/Microcystin-lr
https://www.benchchem.com/product/b028357/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-microcystin-yr-structure-properties-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028357?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Workflow: Quantification by SPE LC-
MS/MS
While screening methods like ELISA are valuable for rapid detection, Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for unequivocal identification and

precise quantification of microcystins.[6][7] The causality for this choice rests on the method's

superior selectivity, which minimizes matrix interferences common in environmental and

biological samples, and its exceptional sensitivity, allowing for detection at sub-ppb levels.[3][6]

The following protocol describes a self-validating system for the extraction and analysis of

Microcystin-YR from aqueous samples.

Experimental Protocol: Solid-Phase Extraction (SPE)
and LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is employed to concentrate the analyte from a large sample volume and to

remove interfering matrix components (salts, humic acids), thereby increasing sensitivity and

protecting the analytical instrumentation. Reversed-phase sorbents like HLB (Hydrophilic-

Lipophilic Balanced) are effective for trapping moderately polar compounds like microcystins.

Step 1: Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by

passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the sorbent bed

to dry.

Step 2: Sample Loading: Pass 100-500 mL of the aqueous sample through the conditioned

cartridge at a flow rate of approximately 5-10 mL/min.

Step 3: Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining

polar interferences.

Step 4: Elution: Elute the trapped Microcystin-YR from the cartridge using 5 mL of 90%

methanol in water. Collect the eluate.
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Step 5: Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at

40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of 50% methanol for LC-

MS/MS analysis.

2. Instrumental Analysis: LC-MS/MS

Rationale: Reversed-phase chromatography separates microcystin variants based on their

hydrophobicity. Tandem mass spectrometry provides two levels of mass filtering (precursor

and product ions), ensuring highly specific detection. Multiple Reaction Monitoring (MRM) is

used to monitor specific precursor-to-product ion transitions for the target analyte, providing

maximum sensitivity and quantitative accuracy.[6]

Step 1: Liquid Chromatography (LC) Separation:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes

to elute the analytes.

Injection Volume: 5-10 µL.

Step 2: Mass Spectrometry (MS/MS) Detection:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Microcystin-YR:

Precursor Ion (m/z): 1045.5 [M+H]⁺

Product Ions (m/z): Typically, a high-intensity product ion is used for quantification (e.g.,

135.1, corresponding to the phenylalanyl fragment from the Adda side chain) and a

second ion is used for confirmation.
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Caption: Standard workflow for the analysis of Microcystin-YR using SPE and LC-MS/MS.
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Conclusion
Microcystin-YR is a chemically stable and potent hepatotoxin whose danger is rooted in its

cyclic peptide structure and its ability to irreversibly inhibit critical cellular protein phosphatases.

Its unique structural features, particularly the Adda amino acid, are central to both its toxicity

and its analytical detection. Understanding its physicochemical properties is key to appreciating

its environmental persistence. For professionals in research and safety monitoring, the

application of robust analytical workflows, such as the SPE LC-MS/MS method detailed herein,

is not merely a procedural step but a necessary system for ensuring the accurate and reliable

quantification required for public health protection and advanced toxicological studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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